![molecular formula C20H13N3OS3 B2414730 5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 888410-91-1](/img/structure/B2414730.png)
5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Description
5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H13N3OS3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents Design :
- Matiichuk et al. (2020) investigated the synthesis of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, including a lead compound that showed superior antitumor activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin. This suggests potential applications in designing antitumor agents Matiichuk et al., 2020.
Antimicrobial Agents :
- Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides showing potent antimicrobial activity against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents Incerti et al., 2017.
Quantitative Structure-Activity Relationship (QSAR) Studies :
- Al-Masoudi et al. (2011) conducted QSAR studies on derivatives of benzothiazole, including analysis of molecular properties. This work contributes to understanding how structural variations in benzothiazole derivatives impact their biological activities Al-Masoudi et al., 2011.
Photo-Physical Characterization :
- Padalkar et al. (2011) synthesized and studied the photo-physical properties of various benzothiazole derivatives. They analyzed the effects of solvent polarity on the absorption-emission properties of these compounds, contributing to our understanding of their photophysical characteristics Padalkar et al., 2011.
Synthesis of Novel Compounds :
- El’chaninov et al. (2017) synthesized various derivatives of benzothiazole, exploring new synthetic routes and characterizing the products using spectroscopic techniques. Such research expands the repertoire of benzothiazole-based compounds El’chaninov et al., 2017.
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS3/c1-11-6-7-13-17(10-11)27-20(22-13)23-18(24)15-8-9-16(25-15)19-21-12-4-2-3-5-14(12)26-19/h2-10H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHNSAFUVBZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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